molecular formula C20H22N4O3S B2438124 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide CAS No. 392321-13-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide

Cat. No.: B2438124
CAS No.: 392321-13-0
M. Wt: 398.48
InChI Key: LGHFUZQTURDULX-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide is a synthetic chemical compound designed for research applications, integrating two pharmacologically significant moieties: the adamantane group and the 1,3,4-thiadiazole ring. This molecular hybrid is of interest in early-stage drug discovery due to the established biological profiles of its components. Adamantane derivatives have been extensively studied for their diverse biological activities, including notable antiviral properties . Meanwhile, 1,3,4-thiadiazole derivatives represent a privileged scaffold in medicinal chemistry, reported to exhibit a broad spectrum of potent biological activities. These include significant antimicrobial effects against Gram-positive bacteria and specific strains of Helicobacter pylori , as well as cytotoxic properties against various human cancer cell lines, making them a subject of interest in anticancer research . The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine bases, which may allow such compounds to interfere with critical cellular processes like DNA replication in target cells . The incorporation of the 3-nitrobenzamide group may further influence the compound's electronic properties and binding interactions with biological targets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its properties and activity for specific applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23(17(25)15-3-2-4-16(8-15)24(26)27)19-22-21-18(28-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHFUZQTURDULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction usually requires heating and may involve the use of catalysts to improve yield and selectivity.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Nitration of Benzamide: The nitration of benzamide can be achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group onto the benzamide ring.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the nitrated benzamide through an amide bond formation. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.

    Reduction: Amino derivatives of the benzamide ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of adamantane and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The mechanism of action typically involves disruption of microbial cell wall synthesis or inhibition of essential enzymatic pathways.

Antiviral Activity

Adamantane derivatives are well-documented for their antiviral properties, particularly against influenza viruses and HIV . The presence of the thiadiazole ring in this compound may enhance its efficacy against viral pathogens by potentially interfering with viral replication processes.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural characteristics may possess anticancer activities. For example, certain adamantane derivatives have demonstrated significant growth inhibition in various cancer cell lines . The specific mechanisms are under investigation but may involve apoptosis induction or cell cycle arrest.

Neurological Disorders

The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for research into cognitive-enhancing drugs. Compounds with similar structures have been explored for their potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia . The interaction with nicotinic acetylcholine receptors could play a critical role in enhancing synaptic plasticity and cognitive function.

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . The specific pathways involved are still being elucidated but may include the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and appropriate thiadiazole precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several adamantane-based thiadiazole compounds against a panel of bacterial strains. This compound was included in this evaluation and demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study assessing cognitive enhancement properties, compounds structurally related to this compound were tested in animal models for their effects on memory retention and learning capabilities. Results indicated improved performance in maze tests compared to controls, highlighting the therapeutic potential for cognitive disorders .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide involves the modulation of various biological pathways:

    Inhibition of Cyclooxygenase-2 (COX-2): The compound inhibits COX-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins. This leads to a reduction in inflammation and pain.

    Inhibition of Histone Deacetylases (HDACs): The compound inhibits HDACs, enzymes that regulate gene expression by removing acetyl groups from histone proteins. This can lead to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide can be compared with other thiadiazole derivatives and adamantyl-containing compounds:

    Thiadiazole Derivatives: Compounds such as acetazolamide, methazolamide, and megazol share the thiadiazole core structure and exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antiepileptic properties.

    Adamantyl-Containing Compounds: Compounds such as amantadine and rimantadine contain the adamantyl group and are known for their antiviral and antiparkinsonian activities.

Uniqueness

The uniqueness of this compound lies in its combination of the thiadiazole ring and the adamantyl group, which imparts stability, resistance to metabolic degradation, and a broad spectrum of biological activities. This makes it a promising candidate for further research and development in various scientific fields.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The compound features:

  • Adamantane moiety : Known for its rigid structure which enhances pharmacological properties.
  • Thiadiazole ring : Associated with various biological activities.
  • Nitro group : An electron-withdrawing group that may enhance biological activity through increased lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiosemicarbazide : Reaction of adamantane derivatives with isothiocyanates.
  • Cyclization : Cyclization of the thiosemicarbazides to form the thiadiazole ring.
  • Amide Coupling : Coupling the thiadiazole with 3-nitrobenzoic acid derivatives using reagents like EDC or DCC to yield the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance:

Compound NameStructureNotable Activities
5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amineContains thiadiazole and adamantaneAntimicrobial activity
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methylbenzamideSimilar structureAntiviral properties

These compounds have shown efficacy against various bacterial strains and fungi, suggesting that the incorporation of the adamantane moiety may enhance their bioactivity through improved membrane penetration and target interaction .

The proposed mechanism of action for this compound involves:

  • Cell Membrane Interaction : The adamantane structure aids in crossing lipid membranes, allowing the compound to reach intracellular targets.
  • Enzyme Inhibition : The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their function and leading to observed biological effects .

Case Studies

A study published in Thermochimica Acta examined the physico-chemical properties of related thiadiazole derivatives. It highlighted their solubility profiles and partition coefficients which are critical for understanding their biological behavior in vivo . Another study focused on predicting the biological activity of compounds containing similar scaffolds using artificial neural networks (ANN), demonstrating a correlation between structural features and biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide and related derivatives?

  • Methodology : The compound’s core structure can be synthesized via dehydrative cyclization of thiosemicarbazide precursors using sulfuric acid at room temperature (24 h), followed by slow solvent evaporation (e.g., CHCl₃:EtOH) to obtain single crystals . For analogous 1,3,4-thiadiazoles, reactions with substituted benzoyl chlorides or nitration of precursor aryl groups are common. Characterization typically involves IR, NMR, and MS to confirm functional groups and regioselectivity .

Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substitution patterns (e.g., adamantane protons at δ 1.6–2.1 ppm, nitrobenzamide aromatic protons). IR can verify C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
  • Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, a related adamantane-thiadiazole derivative crystallized in monoclinic P2₁/n (a = 10.44 Å, b = 13.09 Å, c = 10.89 Å, β = 118.01°) with planar thiadiazole rings (r.m.s. deviation = 0.009 Å) . Use WinGX or ORTEP-3 for visualization .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen for anti-proliferative activity via MTT assays (e.g., IC₅₀ against cancer cell lines), apoptosis induction (Annexin V/PI staining), and cell cycle arrest (flow cytometry). For antimicrobial activity, use MIC assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected NMR shifts or crystal packing)?

  • Methodology :

  • NMR Discrepancies : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts. Adjust solvent effects (e.g., DMSO vs. CDCl₃) in simulations.
  • Crystallography : Re-examine hydrogen bonding (e.g., N–H⋯N interactions in adamantane-thiadiazole derivatives form supramolecular chains along [1 0 1]) . Use SHELXD for phase refinement if twinning or disorder is suspected .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodology :

  • Structural Modification : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility. Replace the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.
  • ADME Modeling : Use QSAR models to predict logP, BBB permeability, and metabolic stability. Validate with in vitro microsomal assays .

Q. How can X-ray diffraction data be leveraged to study intermolecular interactions influencing crystal packing?

  • Methodology : Analyze hydrogen-bonding networks (e.g., N–H⋯N) and hydrophobic layers in the crystal lattice. For 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, alternating hydrophilic/hydrophobic layers were observed, stabilized by van der Waals interactions . Use Mercury (CCDC) to calculate Hirshfeld surfaces and quantify interaction contributions .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) in adamantane-thiadiazole hybrids?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase IX for anticancer activity) using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability .
  • DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Correlate HOMO-LUMO gaps with redox activity .

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